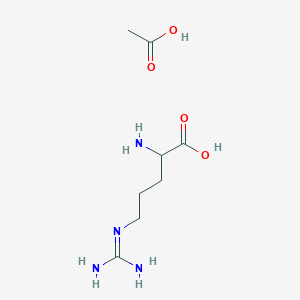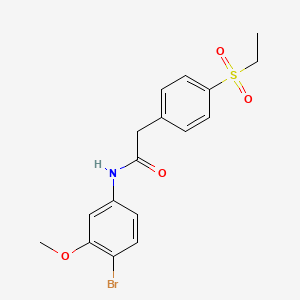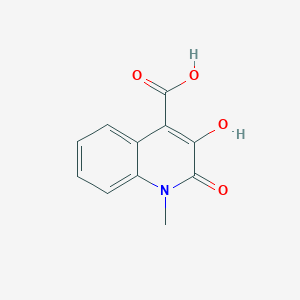![molecular formula C13H10N2O B13882060 4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile is an organic compound that features a benzonitrile group substituted with a hydroxy group and a pyridin-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the hydroxy and pyridin-3-ylmethyl groups . The reaction conditions typically involve the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and simplify the separation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable ionic liquids, are also being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, ethers, and esters, depending on the specific reaction pathway chosen.
科学的研究の応用
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of dyes, coatings, and other industrial chemicals.
作用機序
The mechanism of action of 4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Hydroxy-2-quinolones: Compounds with similar hydroxy and aromatic structures but different functional groups and biological activities.
3-(4-methylpiperazine-1-yl)benzonitrile: A related compound with a piperazine group instead of a pyridin-3-ylmethyl group.
Uniqueness
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science .
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
4-[hydroxy(pyridin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-10-3-5-11(6-4-10)13(16)12-2-1-7-15-9-12/h1-7,9,13,16H |
InChIキー |
QQNQNPRUJXZUBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
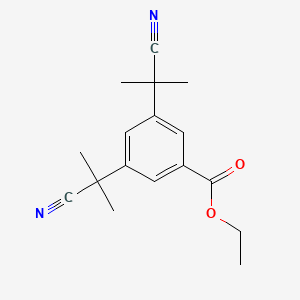
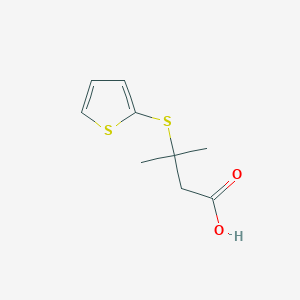
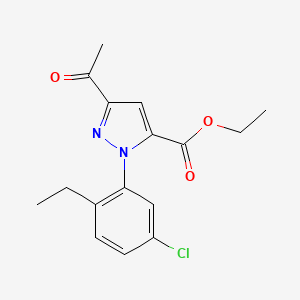
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)

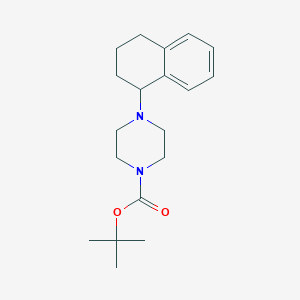

![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)

